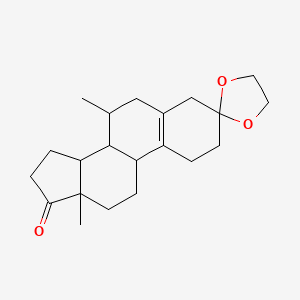
(7alpha)-Methyl Androstenedione 3-Ethylene Ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7alfa)-Metil Androstenediona 3-Etilén Cetal es un compuesto esteroideo sintético con la fórmula molecular C21H30O3 y un peso molecular de 330,46 g/mol . Este compuesto es un derivado de la androstenediona, una hormona esteroidea natural involucrada en la biosíntesis de testosterona y estrógeno. La adición del grupo 3-etilén cetal proporciona propiedades químicas únicas que lo hacen valioso para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (7alfa)-Metil Androstenediona 3-Etilén Cetal típicamente implica la reacción de la androstenediona con etilenglicol en presencia de un catalizador ácido para formar el cetal. Un método común consiste en utilizar clorocromato de piridinio en diclorometano a temperatura ambiente durante aproximadamente 2 horas . Esta reacción produce el cetal deseado con alta eficiencia.
Métodos de Producción Industrial
La producción industrial de (7alfa)-Metil Androstenediona 3-Etilén Cetal sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de grandes reactores y control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Luego, el compuesto se purifica mediante técnicas estándar, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(7alfa)-Metil Androstenediona 3-Etilén Cetal experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el cetal de nuevo a la androstenediona original u otras formas reducidas.
Sustitución: El grupo cetal puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen clorocromato de piridinio y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar diversos nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto y análogos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(7alfa)-Metil Androstenediona 3-Etilén Cetal tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos esteroideos y como reactivo en la síntesis orgánica.
Biología: Se estudia por sus efectos en las vías de la hormona esteroidea y su potencial como herramienta bioquímica.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluida la terapia de reemplazo hormonal y el tratamiento de ciertos cánceres.
Mecanismo De Acción
El mecanismo de acción de (7alfa)-Metil Androstenediona 3-Etilén Cetal involucra su interacción con los receptores de hormonas esteroides y las enzimas involucradas en la biosíntesis de esteroides. El compuesto puede modular la actividad de estos receptores y enzimas, lo que lleva a cambios en los niveles hormonales y efectos biológicos. Los objetivos moleculares incluyen receptores de andrógenos y estrógenos, así como enzimas como aromatasa y 5-alfa reductasa .
Comparación Con Compuestos Similares
Compuestos Similares
Androstenediona: El compuesto parental, involucrado en la biosíntesis de testosterona y estrógeno.
Testosterona: Una hormona sexual masculina primaria con una estructura esteroide similar.
Estradiol: Una hormona sexual femenina primaria con una vía biosintética similar.
Singularidad
(7alfa)-Metil Androstenediona 3-Etilén Cetal es único debido a la presencia del grupo 3-etilén cetal, que imparte propiedades químicas y reactividad distintas. Esta modificación mejora su estabilidad y permite interacciones específicas con objetivos biológicos, haciéndolo valioso para la investigación y aplicaciones industriales.
Propiedades
IUPAC Name |
7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13-11-14-12-21(23-9-10-24-21)8-6-15(14)16-5-7-20(2)17(19(13)16)3-4-18(20)22/h13,16-17,19H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJSTNUYCHRSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(=O)C5(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
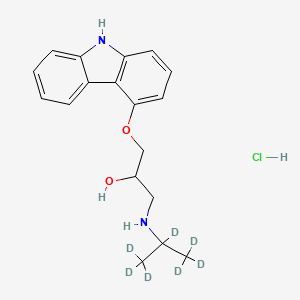
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

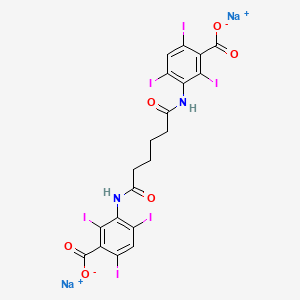
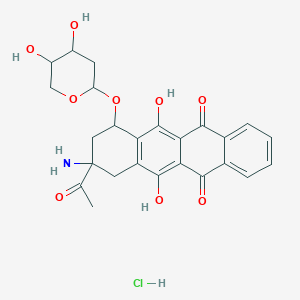
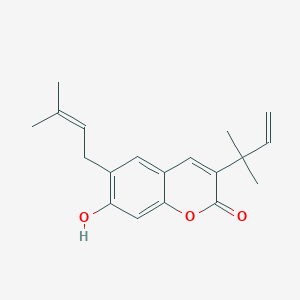

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
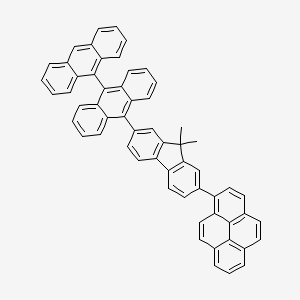
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
